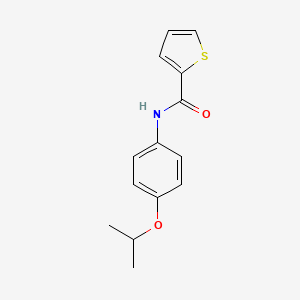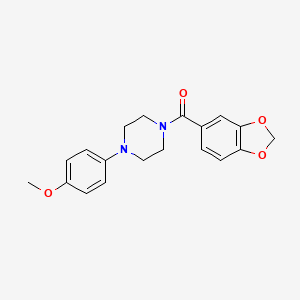
N-(3-hydroxy-3-phenylpropyl)-N-methyl-3-(4H-1,2,4-triazol-4-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-hydroxy-3-phenylpropyl)-N-methyl-3-(4H-1,2,4-triazol-4-yl)benzamide is a chemical compound that has recently gained attention in the scientific community due to its potential applications in research. This compound is commonly referred to as HPPB and has been found to exhibit various biochemical and physiological effects. In
作用機序
The mechanism of action of HPPB involves its ability to selectively bind to the dopamine D3 receptor. This binding prevents dopamine from binding to the receptor, which leads to a decrease in the activity of the reward and motivation pathways in the brain. This decrease in activity is thought to be responsible for the potential therapeutic effects of HPPB in the treatment of addiction and related disorders.
Biochemical and Physiological Effects
HPPB has been found to exhibit various biochemical and physiological effects. In addition to its selective binding to the dopamine D3 receptor, HPPB has also been found to exhibit high affinity for the dopamine D2 receptor. This dual binding ability makes HPPB a potential candidate for the treatment of various neurological disorders. Additionally, HPPB has been found to exhibit anti-inflammatory and antioxidant properties, which may have potential therapeutic applications in the treatment of various inflammatory disorders.
実験室実験の利点と制限
One of the primary advantages of using HPPB in lab experiments is its selectivity for the dopamine D3 receptor. This selectivity allows for more targeted research into the role of the dopamine D3 receptor in addiction and related disorders. Additionally, HPPB has been found to exhibit low toxicity, which makes it a relatively safe compound to use in lab experiments.
One of the limitations of using HPPB in lab experiments is its limited availability. HPPB is a relatively new compound, and its synthesis method is complex and time-consuming. This limits the amount of HPPB that can be produced and used in lab experiments.
将来の方向性
There are several future directions for research on HPPB. One potential direction is to investigate its potential therapeutic effects in the treatment of addiction and related disorders. Another potential direction is to investigate its potential anti-inflammatory and antioxidant properties in the treatment of various inflammatory disorders. Additionally, further research is needed to explore the potential limitations and side effects of HPPB in lab experiments and its potential for clinical use.
合成法
The synthesis method for HPPB involves a multi-step process that utilizes various reagents and solvents. The first step involves the reaction of 3-(4H-1,2,4-triazol-4-yl)benzoic acid with thionyl chloride to form 3-(4H-1,2,4-triazol-4-yl)benzoyl chloride. The second step involves the reaction of 3-(4H-1,2,4-triazol-4-yl)benzoyl chloride with N-methyl-3-aminopropylamine to form N-methyl-3-(3-(4H-1,2,4-triazol-4-yl)benzamido)propylamine. The final step involves the reaction of N-methyl-3-(3-(4H-1,2,4-triazol-4-yl)benzamido)propylamine with 3-bromobenzaldehyde to form N-(3-hydroxy-3-phenylpropyl)-N-methyl-3-(4H-1,2,4-triazol-4-yl)benzamide.
科学的研究の応用
HPPB has been found to exhibit various scientific research applications. One of the primary applications of HPPB is in the field of neuroscience. HPPB has been found to act as a selective antagonist of the dopamine D3 receptor, which plays a crucial role in reward and motivation pathways in the brain. This makes HPPB a potential candidate for the development of drugs to treat addiction and other related disorders.
特性
IUPAC Name |
N-(3-hydroxy-3-phenylpropyl)-N-methyl-3-(1,2,4-triazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-22(11-10-18(24)15-6-3-2-4-7-15)19(25)16-8-5-9-17(12-16)23-13-20-21-14-23/h2-9,12-14,18,24H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDWUNAMSUYPOHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(C1=CC=CC=C1)O)C(=O)C2=CC(=CC=C2)N3C=NN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-hydroxy-3-phenylpropyl)-N-methyl-3-(4H-1,2,4-triazol-4-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[2-(1H-imidazol-1-yl)ethyl]-1-(2-methylbenzyl)-3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazole](/img/structure/B5687001.png)
![5-fluoro-N~2~-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-N~4~,N~4~-dimethylpyrimidine-2,4-diamine](/img/structure/B5687003.png)

![1-[(4-chloro-1-methyl-1H-pyrrol-2-yl)carbonyl]-3-methyl-3-phenylpiperidine](/img/structure/B5687017.png)
![butyl 3-{[(2-chlorobenzoyl)amino]methyl}piperidine-1-carboxylate](/img/structure/B5687029.png)
![3-{(3R*,4S*)-4-(4-methylpiperazin-1-yl)-1-[(4-methylpyrimidin-5-yl)carbonyl]piperidin-3-yl}propanoic acid](/img/structure/B5687032.png)

![4-methyl-N-[2-(4-morpholinyl)ethyl]-3-nitrobenzamide](/img/structure/B5687049.png)
![N,N-dimethyl-1-{5-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-2-furyl}methanamine](/img/structure/B5687057.png)
![1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-3-methoxypyridin-2(1H)-one](/img/structure/B5687063.png)

![[(3R*,4R*)-1-[3-(methylsulfonyl)propanoyl]-4-(1-piperidinylmethyl)-3-pyrrolidinyl]methanol](/img/structure/B5687081.png)